

# Enoltasosartan's Structure-Activity Relationship: A Technical Guide

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## Compound of Interest

Compound Name: *Enoltasosartan*

Cat. No.: *B12386791*

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **enoltasosartan**, a potent and long-acting angiotensin II receptor blocker (ARB).

**Enoltasosartan** is the active metabolite of **tasosartan** and exerts its antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

## Core Structure-Activity Relationship Data

The SAR of **enoltasosartan** is intrinsically linked to its core chemical scaffold, a pyrido[2,3-d]pyrimidine ring system, connected to a biphenyl-tetrazole moiety. Modifications to this core structure have been explored to understand the key molecular features required for high-affinity binding to the AT1 receptor and potent in vivo activity. The following tables summarize the quantitative data from studies on a series of pyrido[2,3-d]pyrimidine analogs, including **tasosartan** (the prodrug of **enoltasosartan**).

Compound	R2	R4	R5	R6	X	AT1 Receptor Binding IC50 (nM) <a href="#">[1]</a>
Tasosartan (4a)	CH3	CH3	H	H	O	1.6
4b	C2H5	CH3	H	H	O	3.1
4c	n-C3H7	CH3	H	H	O	10
4d	i-C3H7	CH3	H	H	O	11
4e	CH3	C2H5	H	H	O	2.5
4f	CH3	n-C3H7	H	H	O	12
4g	H	CH3	H	H	O	11
4h	CH3	H	H	H	O	4.3
4i	Cl	CH3	H	H	O	14
4j	CH3	Cl	H	H	O	13
4k	CH3	CH3	CH3	H	O	2.4
4l	CH3	CH3	H	Cl	O	3.6

Table 1: In Vitro AT1 Receptor Binding Affinity of Tasosartan Analogs. This table illustrates the impact of substitutions on the pyrido[2,3-d]pyrimidine ring on the binding affinity to the AT1 receptor. The data indicates that small alkyl groups at the R2 and R4 positions, such as methyl groups found in tasosartan, are optimal for high-affinity binding.

Compound	Dose (mg/kg, i.v.)	% Inhibition of Ang II Pressor Response[1]
Tasosartan (4a)	0.3	85
4b	1.0	75
4e	1.0	79
4g	3.0	65
4h	3.0	70

Table 2: In Vivo Efficacy of Selected Tasosartan Analogs. This table presents the in vivo activity of key analogs in an anesthetized, ganglion-blocked angiotensin II-infused rat model. Tasosartan (4a) demonstrated the most potent inhibition of the angiotensin II-induced pressor response.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **enoltasosartan** and its analogs.

### AT1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of test compounds for the angiotensin II type 1 (AT1) receptor.

Protocol:

- **Membrane Preparation:** Membranes are prepared from a suitable source rich in AT1 receptors, such as rat liver or adrenal cortex, or from cells recombinantly expressing the human AT1 receptor. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
- **Binding Reaction:** The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand, such as [125I]Sar1,Ile8-Angiotensin II, is incubated

with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., **enoltasosartan** analogs).

- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). The IC<sub>50</sub> value is a measure of the compound's binding affinity for the receptor.

## In Vivo Angiotensin II-Induced Pressor Response Assay

This in vivo assay assesses the ability of a test compound to antagonize the physiological effects of angiotensin II.

Protocol:

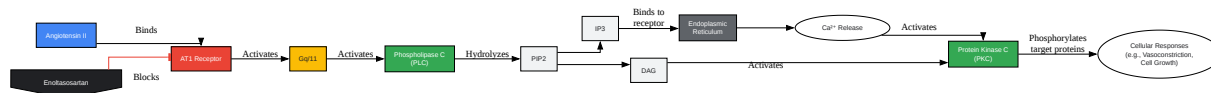
- Animal Model: The assay is typically performed in anesthetized, ganglion-blocked rats to eliminate confounding autonomic reflexes.
- Instrumentation: The animals are instrumented for continuous monitoring of arterial blood pressure.
- Angiotensin II Infusion: A continuous intravenous infusion of angiotensin II is administered to produce a sustained increase in blood pressure.
- Test Compound Administration: Once a stable pressor response to angiotensin II is established, the test compound is administered intravenously at various doses.
- Measurement of Blood Pressure: The effect of the test compound on the angiotensin II-induced pressor response is measured as the percentage reduction in the elevated blood

pressure.

- Data Analysis: Dose-response curves are constructed to determine the potency of the test compound in antagonizing the effects of angiotensin II in vivo.

## Mandatory Visualizations

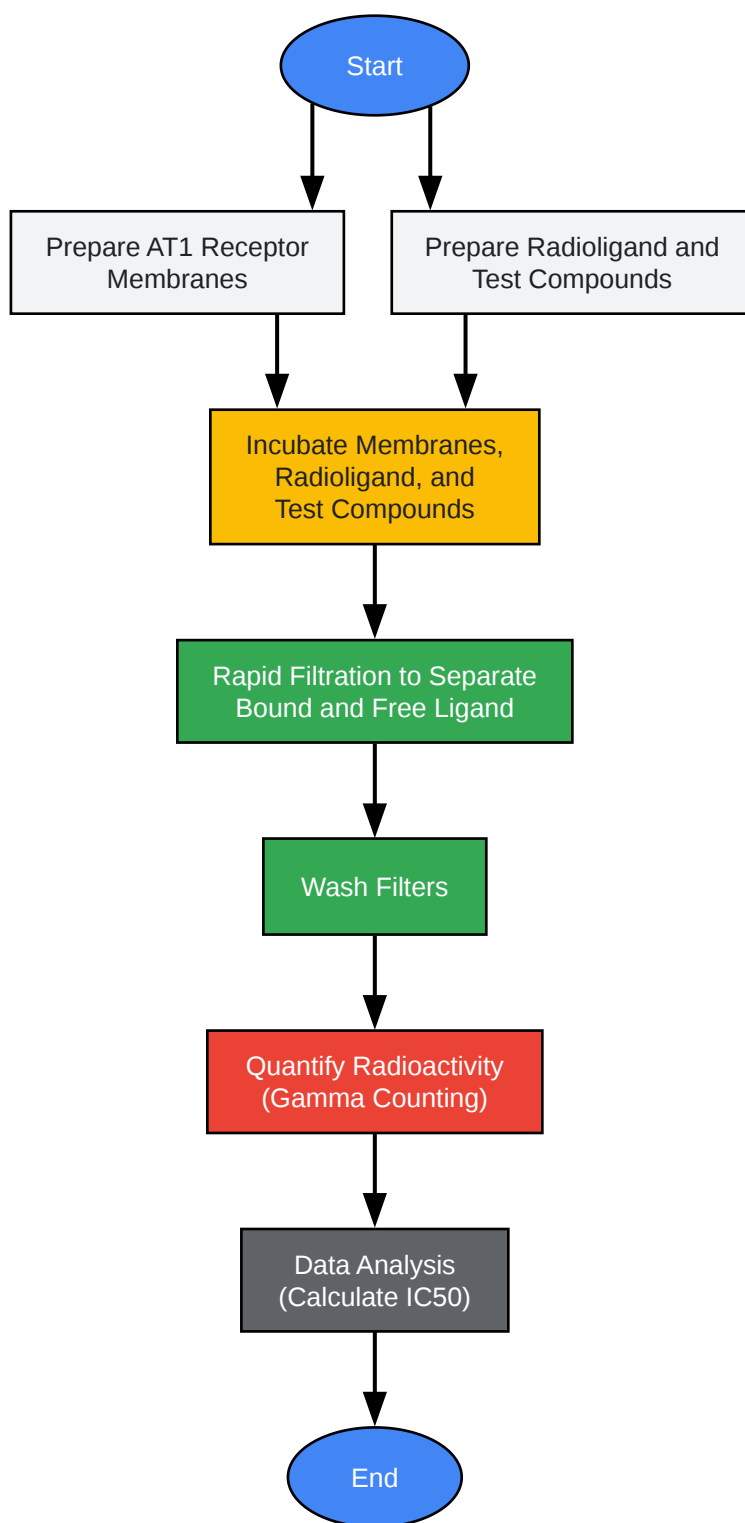
### AT1 Receptor Signaling Pathway



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Caption: Angiotensin II type 1 (AT1) receptor signaling pathway and the inhibitory action of **enoltasosartan**.

## Radioligand Binding Assay Workflow



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Caption: A typical workflow for an in vitro radioligand binding assay to determine AT1 receptor affinity.

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## References

- 1. Pyrido[2,3-d]pyrimidine angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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